Timegadine
Overview
Description
Synthesis Analysis
Timegadine's synthesis involves complex chemical processes that are not directly detailed in available literature. However, it's understood that the compound is synthesized to target specific biological pathways, such as the inhibition of prostaglandin synthetase and lipoxygenase activities, which are crucial in the inflammatory process. The synthesis of related compounds often involves palladium-catalyzed intramolecular amination, indicating advanced synthetic chemistry techniques may be employed in the creation of Timegadine as well.
Molecular Structure Analysis
The molecular structure of Timegadine (N-cyclohexyl-N"-4-[2-methylquinolyl]-N'-2-thiazolylguanidine) plays a crucial role in its biological activity. This structure allows Timegadine to competitively inhibit enzymes involved in the inflammatory process. The specific interactions between Timegadine's molecular structure and these enzymes are critical for its anti-inflammatory effects.
Chemical Reactions and Properties
Timegadine is known to inhibit both prostaglandin and 12-hydroxyeicosatetraenoic acid (12-HETE) formation. Its chemical properties enable it to interact with and inhibit the activity of prostaglandin synthetase and lipoxygenase, enzymes critical in the biosynthesis of inflammatory mediators. The compound's efficacy varies across different tissues, highlighting its diverse chemical interactions within biological systems.
Physical Properties Analysis
The physical properties of Timegadine, such as solubility, stability, and bioavailability, are influenced by its molecular structure. For example, its bioavailability is affected by food intake, suggesting that its physical properties can impact its effectiveness as a medication. Understanding these properties is essential for optimizing its use and delivery in therapeutic contexts.
Chemical Properties Analysis
The chemical properties of Timegadine contribute to its role as a dual inhibitor of arachidonate cyclo-oxygenase and lipoxygenase. This dual action is significant because it suggests that Timegadine can interfere with two pivotal steps in the arachidonic acid pathway, which is a key pathway in the inflammatory response. The compound's specific chemical interactions with these enzymes underscore its potential as a powerful anti-inflammatory agent.
References (Sources)
Ahnfelt-Rønne, I., & Arrigoni-Martelli, E. (1980). A new antiinflammatory compound, timegadine (N-cyclohexyl-N"-4-[2-methylquinolyl]-N'-2-thiazolylguanidine), which inhibits both prostaglandin and 12-hydroxyeicosatetraenoic acid (12-HETE) formation. Biochemical pharmacology, 29(24), 3265-9. Source.
George, S., Dauwe, K., Mcburney, A., & Ward, J. (1983). The influence of food intake on the bioavailability of timegadine, a novel non-steroidal anti-inflammatory drug. British journal of clinical pharmacology, 15(4), 495-8. Source.
He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. Journal of the American Chemical Society, 134(1), 3-6. Source.
Scientific Research Applications
Pharmacokinetics and Drug Interaction
- Pharmacokinetics of Timegadine: A study explored the pharmacokinetics of timegadine, focusing on its serum concentrations and the effects of concurrent ibuprofen administration. It was found that ibuprofen does not significantly affect the serum half-time of timegadine but does influence other pharmacokinetic parameters such as maximum serum concentration and time to achieve maximum concentration. Liver enzymes and hepatic microsomal enzyme activity remained normal, indicating a stable hepatic profile during timegadine administration (George, Mcburney, & Ward, 2004).
Drug Utilization Research
- Interrupted Time Series in Drug Research: Timegadine's utilization can be analyzed through interrupted time series methods in drug utilization research. This method has seen increased use in recent years, particularly for assessing drug policy changes, impact of new evidence, and safety advisories. These analyses are crucial in understanding how timegadine is used and regulated in clinical settings (Jandoc, Burden, Mamdani, Lévesque, & Cadarette, 2015).
properties
IUPAC Name |
2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H2,21,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVNITZYWXMWOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221282 | |
Record name | Timegadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Timegadine | |
CAS RN |
71079-19-1 | |
Record name | Timegadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71079-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Timegadine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Timegadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Timegadine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIMEGADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XR74J44UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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